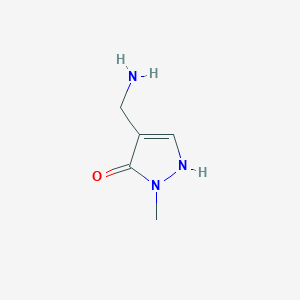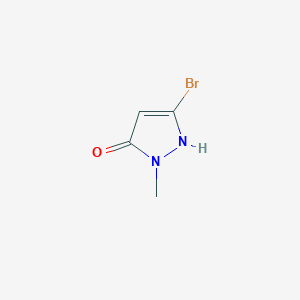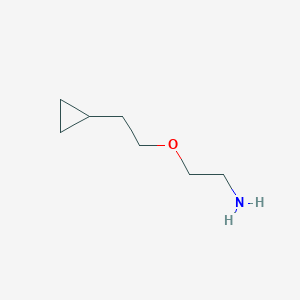
2-(2-Oxoethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxoethyl)benzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Oxoethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of o-tolunitrile with methyl 2-bromobenzoate in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) or dioxane. The reaction mixture is typically refluxed under a nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and may involve variations of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitrile group.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2-Oxoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxoethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-(2-Bromophenyl)-2-oxoethyl)benzonitrile: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
2-(2-Oxoethyl)benzonitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(2-oxoethyl)benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,6H,5H2 |
InChI Key |
YNCKQFODQLBDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















